1-Ethoxybutan-2-OL

Description

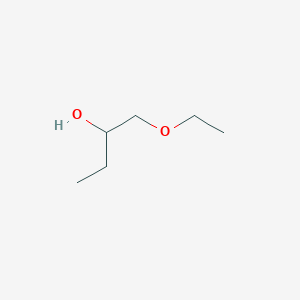

Structure

3D Structure

Properties

CAS No. |

3448-32-6 |

|---|---|

Molecular Formula |

C6H14O2 |

Molecular Weight |

118.17 g/mol |

IUPAC Name |

1-ethoxybutan-2-ol |

InChI |

InChI=1S/C6H14O2/c1-3-6(7)5-8-4-2/h6-7H,3-5H2,1-2H3 |

InChI Key |

JQPQGHSESNJJBC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COCC)O |

Origin of Product |

United States |

Contextualization Within the Ether and Alcohol Class of Compounds

Ethers (R-O-R') and alcohols (R-OH) are fundamental classes of organic compounds with wide-ranging applications and distinct chemical behaviors. epa.govchemsrc.com Alcohols, characterized by the hydroxyl (-OH) group, are capable of acting as both hydrogen bond donors and acceptors, leading to relatively high boiling points and miscibility with water for lower molecular weight examples. purdue.eduunja.ac.id Ethers, on the other hand, lack the hydroxyl proton and can only act as hydrogen bond acceptors. purdue.edu This results in lower boiling points compared to alcohols of similar molecular weight and generally lower water solubility. purdue.edu

1-Ethoxybutan-2-ol, with the chemical formula C₆H₁₄O₂, embodies a hybrid of these two classes. molport.com Its structure, featuring an ethoxy group on the first carbon and a hydroxyl group on the second carbon of a butane (B89635) chain, results in properties that are influenced by both functional groups. The presence of the hydroxyl group allows for hydrogen bonding, influencing its physical properties like boiling point and solubility, while the ether linkage introduces a site of differing polarity and reactivity. purdue.eduunja.ac.id

The study of bifunctional molecules like this compound is crucial for understanding how the proximity of different functional groups can modulate their individual chemical characteristics. This interaction can lead to unique reactivity, physical properties, and potential applications that differ from monofunctional ethers and alcohols.

Academic Significance and Research Gaps Regarding 1 Ethoxybutan 2 Ol

The academic significance of 1-Ethoxybutan-2-ol appears to be centered on its synthesis and its use as a chiral building block in organic chemistry. Research has demonstrated the synthesis of this compound, often as part of a mixture of regioisomers, through methods such as the ring-opening of epoxides with alcohols catalyzed by Lewis acids. For instance, the use of aluminium triflate has been shown to be an effective catalyst for the reaction of epoxides with a variety of alcohols, producing a mixture of this compound and 2-ethoxybutan-1-ol. mdpi.com

Despite its synthesis being documented, a notable research gap exists in the comprehensive characterization and application of this compound. While its isomers, such as 1-ethoxybutan-1-ol (B14475680) and 4-ethoxybutan-1-ol (B92612), have been more extensively studied, this compound itself has received less direct attention in the scientific literature. nih.govsmolecule.comsolubilityofthings.com There is a clear lack of published data on its specific applications, detailed spectroscopic analyses beyond basic characterization, and its potential utility in areas other than as a synthetic intermediate. This scarcity of dedicated research represents a significant gap in the understanding of this particular ether-alcohol.

Further investigation into the distinct properties arising from the 1,2-disubstitution pattern of the ether and alcohol groups could unveil novel applications and a deeper understanding of structure-property relationships in this class of compounds.

Overview of Key Academic Disciplines Engaging with 1 Ethoxybutan 2 Ol Research

Established Reaction Pathways for this compound Synthesis

Traditional methods for synthesizing ethers and alcohols form the foundation for producing this compound. These pathways, including the Williamson ether synthesis, alkylation reactions, and direct etherification, have been extensively studied.

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com The reaction involves an alkoxide ion reacting with a primary alkyl halide or other substrate with a good leaving group (like a tosylate). masterorganicchemistry.comvedantu.com For the synthesis of this compound, two primary variations of this pathway can be considered.

The first approach involves the deprotonation of 1,2-butanediol (B146104) to form a mono-alkoxide, followed by reaction with an ethyl halide, such as ethyl iodide. A strong base is required to form the alkoxide.

A more controlled and generally higher-yielding approach involves reacting sodium ethoxide with a butanediol (B1596017) derivative where one of the hydroxyl groups has been converted into a better leaving group. askfilo.com To ensure the reaction proceeds efficiently via the SN2 mechanism, the leaving group should ideally be on a primary carbon. However, given the target molecule's structure, reaction at the secondary C2 position is necessary. This can be achieved by reacting sodium ethoxide with a compound like 1-bromo-butan-2-ol or, more effectively, a tosylated derivative of 1,2-butanediol. Using a secondary halide can lead to a mixture of substitution and elimination products, with the latter forming alkenes. masterorganicchemistry.comvedantu.com

Table 1: Williamson Ether Synthesis Variations for this compound

| Variation | Alcohol Precursor | Alkylating/Leaving Group | Base | Key Consideration |

|---|---|---|---|---|

| 1 | 1,2-Butanediol | Ethyl Iodide / Ethyl Bromide | Sodium Hydride (NaH) | Potential for reaction at two sites (C1-OH and C2-OH), requiring careful control of stoichiometry. |

| 2 | Ethanol (B145695) (forms ethoxide) | 2-Tosyloxy-1-butanol | Sodium Metal (Na) | The tosylate is an excellent leaving group, favoring the SN2 reaction. askfilo.com |

| 3 | Ethanol (forms ethoxide) | 2-Bromobutan-1-ol | Sodium Metal (Na) | Reaction at a secondary carbon may compete with E2 elimination. masterorganicchemistry.com |

Alkylation in this context refers to the introduction of an ethyl group onto an oxygen atom of a precursor molecule. The Williamson ether synthesis is itself a form of O-alkylation. smolecule.com Broader alkylation strategies can also be employed. For instance, the reaction between butanol and ethyl halides in the presence of a base is a known method for producing alkoxybutanes. smolecule.com Adapting this to 1,2-butanediol, the hydroxyl group acts as a nucleophile that attacks an ethylating agent. The reactivity of the hydroxyl group is enhanced by using a base to deprotonate it, forming the more nucleophilic alkoxide.

This process is fundamentally similar to the Williamson synthesis, where an alkyl halide serves as the alkylating agent. libretexts.org The reaction is governed by the principles of nucleophilic substitution.

Direct etherification involves the reaction of two alcohols to form an ether, typically with the elimination of a water molecule under acidic conditions. To synthesize this compound, this would involve the reaction of 1,2-butanediol with ethanol in the presence of a protic acid catalyst like sulfuric acid.

However, this method is often not suitable for the synthesis of ethers from secondary or tertiary alcohols. vedantu.com The reaction conditions required for the dehydration can lead to significant side reactions. Because 1,2-butanediol contains a secondary alcohol, it is prone to undergoing acid-catalyzed dehydration to form an alkene (but-3-en-1-ol or but-2-en-1-ol) rather than the desired ether. vedantu.com Elimination reactions often compete with or dominate over substitution when secondary alcohols are used as substrates in this manner. vedantu.com

The C2 carbon of this compound is a chiral center, meaning the compound can exist as two distinct enantiomers: (R)-1-ethoxybutan-2-ol and (S)-1-ethoxybutan-2-ol. The stereochemical outcome of the synthesis is highly dependent on the chosen reaction pathway and the stereochemistry of the starting materials.

The Williamson ether synthesis, proceeding through an SN2 mechanism, is stereospecific and results in the inversion of configuration at the chiral center being attacked. askfilo.compearson.com This principle can be used to synthesize a specific enantiomer of this compound.

For example, to synthesize (R)-1-ethoxybutan-2-ol, one could start with (S)-1,2-butanediol. The primary hydroxyl group at C1 can be protected, and the secondary hydroxyl at C2 converted to a good leaving group, such as a tosylate, to form (S)-2-tosyloxy-1-(protected)butanol. The reaction of this intermediate with sodium ethoxide would proceed via a backside SN2 attack on C2, inverting the stereocenter to the (R) configuration. Subsequent deprotection of the C1 hydroxyl group would yield the final product, (R)-1-ethoxybutan-2-ol. askfilo.compearson.com

Conversely, starting with (R)-1,2-butanediol and following the same reaction sequence would yield (S)-1-ethoxybutan-2-ol. This control over stereochemistry is a significant advantage of the Williamson pathway when synthesizing chiral molecules. vaia.com

Table 2: Stereochemical Control in this compound Synthesis via SN2 Reaction

| Starting Material Stereoisomer (at C2) | Reagent | Resulting Product Stereoisomer (at C2) | Mechanism |

|---|---|---|---|

| (S)-2-Tosyloxybutan-1-ol | Sodium Ethoxide | (R)-1-Ethoxybutan-2-ol | Inversion of Configuration askfilo.compearson.com |

| (R)-2-Tosyloxybutan-1-ol | Sodium Ethoxide | (S)-1-Ethoxybutan-2-ol | Inversion of Configuration askfilo.compearson.com |

| (S)-Butan-2-oxide | Ethyl Tosylate | (S)-2-Ethoxybutane* | Retention of Configuration (attack is on the achiral ethyl group) pearson.com |

Note: This example illustrates that the site of attack determines the stereochemical outcome. To invert the center in 1,2-butanediol, the nucleophile must attack the chiral carbon (C2).

Direct Etherification Processes for this compound.

Novel Synthetic Approaches and Catalysis in this compound Formation

Research into catalysis is driving the development of more efficient and selective synthetic methods. These novel approaches aim to overcome the limitations of traditional pathways, such as low yields and the formation of byproducts.

Modern catalysts are being developed to improve the efficiency of etherification and other alcohol conversion reactions. For a synthesis like that of this compound, catalysts can enhance selectivity for the desired product over byproducts from elimination or multiple etherification reactions.

Bimetallic Catalysts : These catalysts, which incorporate two different metals, can be tailored to enhance activity and selectivity for specific reactions like C-C and C-O bond formation. mdpi.com Synergistic effects between the metals can facilitate complex transformations under milder conditions than traditional methods. mdpi.com For ether synthesis, a bimetallic system could potentially activate the alcohol and the alkylating agent more effectively, leading to higher yields.

Ion-Exchange Resins : Functionalized polymers, particularly sulfonic ion-exchange resins, are used industrially as solid acid catalysts for etherification, such as in the production of fuel additives like ETBE. tdx.cat These resins could be applied to the direct etherification of 1,2-butanediol with ethanol, potentially offering higher selectivity and easier separation of the catalyst from the reaction mixture compared to liquid protic acids.

Metal-Doped Catalysts : The use of metal-doped catalysts, such as metal-doped hydroxyapatite, has shown promise in the selective conversion of alcohols to other functional groups. google.com While often used for oxidation, the principles of enhancing selectivity and stability could be applied to develop catalysts specifically for etherification, minimizing byproduct formation.

Table 3: Potential Catalytic Systems for this compound Synthesis

| Catalyst Type | Potential Reaction | Advantage |

|---|---|---|

| Bimetallic Catalysts (e.g., Cu-Ni, Fe-Pd) | Guerbet-type or Etherification Reactions | Enhanced activity and selectivity, synergistic metal effects. mdpi.com |

| Sulfonic Ion-Exchange Resins | Direct Acid-Catalyzed Etherification | Heterogeneous catalyst (easy to remove), high selectivity in industrial etherifications. tdx.cat |

| Metal-Doped Hydroxyapatite | Catalytic Etherification | Improved stability and potential for high selectivity, reducing byproducts. google.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. scispace.com In the context of this compound synthesis, these principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sigmaaldrich.comcore.ac.uk Key principles applicable to its synthesis include catalysis, atom economy, and the reduction of derivatives. sigmaaldrich.comacs.org

One documented synthesis of this compound involves the ring-opening of 1,2-epoxybutane (B156178) with ethanol, a reaction that can be significantly enhanced by a catalyst. researchgate.net The use of a highly efficient catalyst, such as Aluminium triflate which can be effective even at parts-per-million (ppm) levels, directly aligns with the principle of catalysis, which is superior to using stoichiometric reagents. acs.orgresearchgate.net Furthermore, synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. acs.org The direct addition of ethanol to 1,2-epoxybutane is an addition reaction, which is inherently 100% atom economical in theory.

Another core principle is the minimization or avoidance of unnecessary derivatization, such as the use of protecting groups, which require additional reagents and generate waste. scispace.comacs.org A direct catalytic approach to opening the epoxide ring avoids these extra steps. researchgate.net The selection of solvents is also a key consideration, with a preference for safer, more environmentally friendly options. scispace.com

Table 1: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Catalysis | Use of efficient Lewis acid catalysts like Al(OTf)₃ at low concentrations promotes the reaction, avoiding stoichiometric reagents. acs.orgresearchgate.net |

| Atom Economy | The synthesis via epoxide ring-opening is an addition reaction, maximizing the incorporation of reactant atoms into the product. acs.orgresearchgate.net |

| Reduce Derivatives | Direct catalytic synthesis avoids the need for protecting groups, simplifying the process and reducing waste. scispace.comacs.org |

| Safer Solvents & Auxiliaries | The choice of reaction medium is critical; using the alcohol reactant (ethanol) as the solvent can be a greener alternative. scispace.comsigmaaldrich.com |

Mechanistic Studies of Catalyzed this compound Formation

The formation of this compound can be efficiently achieved through the catalyzed ring-opening of 1,2-epoxybutane (also known as 1,2-butylene oxide). Aluminium triflate (Al(OTf)₃) has been identified as a remarkably effective Lewis acid catalyst for this transformation. researchgate.net The mechanism involves the coordination of the Lewis acid to the oxygen atom of the epoxide ring. This activation polarizes the carbon-oxygen bonds, increasing the electrophilicity of the ring carbons.

Subsequently, an alcohol, in this case ethanol, acts as a nucleophile and attacks one of the two carbon atoms of the epoxide ring. This nucleophilic attack results in the opening of the ring and the formation of the corresponding β-alkoxy alcohol. The reaction is essentially an SN2-type process. However, the attack on the unsymmetrical epoxide can occur at two different positions, leading to regioisomers. Attack at the C2 position yields this compound, while attack at the C1 position produces 2-ethoxybutan-1-ol. researchgate.net Research has shown that using Al(OTf)₃ as a catalyst in the reaction between 1,2-epoxybutane and ethanol results in an inseparable mixture of these two regioisomers, indicating that the catalyst facilitates both reaction pathways. researchgate.net

Asymmetric and Enantioselective Synthesis of this compound Isomers

The this compound molecule contains a chiral center at the C2 position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers: (R)-1-ethoxybutan-2-ol and (S)-1-ethoxybutan-2-ol. Asymmetric synthesis refers to a chemical reaction that preferentially forms one specific stereoisomer. gd3services.com The production of enantiomerically pure compounds is of significant interest as different enantiomers of a molecule can exhibit distinct biological activities. gd3services.com Therefore, developing methods for the asymmetric and enantioselective synthesis of this compound isomers is a key objective in synthetic chemistry.

Strategies for Chiral Control in this compound Production

Several fundamental strategies can be employed to achieve chiral control in the production of this compound. google.com These methodologies are central to obtaining the desired enantiomerically pure or enriched product.

Chiral Pool Synthesis: This strategy utilizes a chiral starting material that is already enantiomerically pure. For instance, starting the synthesis with an enantiopure form of 1,2-epoxybutane, such as (R)-1,2-epoxybutane, would lead to the corresponding enantiopure product, (R)-1-ethoxybutan-2-ol, assuming the reaction mechanism proceeds with inversion of stereochemistry, typical for SN2 reactions.

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, leaving the chiral product.

Asymmetric Catalysis: This is often the most efficient method, where a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. google.com A chiral Lewis acid catalyst, for example, could be used to catalyze the ring-opening of 1,2-epoxybutane by ethanol, favoring the formation of one enantiomer over the other.

Kinetic Resolution: This process involves the reaction of a racemic mixture (a 50:50 mix of both enantiomers) with a chiral reagent or catalyst that reacts faster with one enantiomer. This allows for the separation of the faster-reacting enantiomer (which has been converted to a new product) from the slower-reacting, unreacted enantiomer.

Diastereoselective and Enantioselective Methodologies

Building on the general strategies, specific methodologies can be applied to produce stereoisomers of this compound. The compound has at least one chiral center, and as such, it can exist as a mixture of enantiomers and diastereomers if other chiral centers are present in a derivative. google.com

Enantioselective methodologies focus on creating the chiral center at C2 with a preference for one configuration (R or S). A key example is the catalytic asymmetric ring-opening (ARO) of achiral 1,2-epoxybutane. This would involve a chiral catalyst system that selectively facilitates the nucleophilic attack of ethanol to produce either the (R)- or (S)-enantiomer of this compound. While resolving stereoisomers can add to manufacturing complexity and cost, asymmetric synthesis provides an efficient path to enantiomerically pure molecules. google.comgoogle.com

Diastereoselective methodologies become relevant when a second chiral center is involved. For example, if a chiral, non-racemic alcohol were used to open the ring of racemic 1,2-epoxybutane, a mixture of diastereomers would be formed. These diastereomers have different physical properties and can often be separated using standard laboratory techniques like chromatography.

Analysis of Stereoisomeric Purity in this compound

After performing an asymmetric synthesis, it is essential to determine its success by analyzing the stereoisomeric purity of the product. This is typically expressed as enantiomeric excess (e.e.) for enantiomers or diastereomeric ratio (d.r.) for diastereomers. Several analytical techniques are available for this purpose.

The most common and powerful methods are chromatographic. taylorandfrancis.comdiva-portal.org Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) utilize a chiral stationary phase (CSP). taylorandfrancis.comdiva-portal.org This stationary phase interacts differently with the two enantiomers of this compound, causing them to travel through the column at different rates and thus be separated. By comparing the peak areas of the separated enantiomers, the enantiomeric excess can be accurately calculated. For GC analysis, it is sometimes necessary to first convert the alcohol to a derivative using a reagent like (2S)-2-acetoxypropionyl chloride to enhance separation and detection. diva-portal.org

Table 2: Analytical Methods for Stereoisomeric Purity

| Technique | Principle | Application to this compound |

|---|---|---|

| Chiral Gas Chromatography (GC) | Separation of volatile compounds in the gas phase using a column with a chiral stationary phase. diva-portal.org | Can separate the (R) and (S) enantiomers, often after derivatization to improve volatility and resolution. diva-portal.org |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation in the liquid phase using a column packed with a chiral stationary phase. taylorandfrancis.com | Allows for the direct separation and quantification of the enantiomers of this compound to determine enantiomeric excess. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Using chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers. | Can be used to determine enantiomeric purity by integrating the distinct signals for each stereoisomer. |

Mechanistic Investigations of this compound Formation Reactions

The primary reaction for forming this compound is the nucleophilic ring-opening of 1,2-epoxybutane by ethanol. researchgate.net The mechanism is highly dependent on the reaction conditions, particularly the presence and nature of a catalyst.

Under acidic conditions , including catalysis by a Lewis acid like Al(OTf)₃, the epoxide oxygen is first protonated or coordinated to the acid. researchgate.net This makes the epoxide a better leaving group and activates the ring for nucleophilic attack. For an unsymmetrical epoxide like 1,2-epoxybutane, the nucleophilic attack by ethanol can occur at either C1 (the less sterically hindered carbon) or C2 (the more substituted carbon). In an acid-catalyzed SN2 reaction, there is significant carbocation-like character at the more substituted carbon in the transition state. This often favors attack at the C2 position, which would lead to this compound. However, steric hindrance still plays a role and favors attack at the C1 position, leading to 2-ethoxybutan-1-ol. The formation of an inseparable mixture of both regioisomers confirms that both pathways are competitive under these catalytic conditions. researchgate.net The reaction proceeds with an inversion of configuration at the attacked carbon center.

Under basic conditions (e.g., using sodium ethoxide as the nucleophile), the mechanism is a more straightforward SN2 reaction. The strong ethoxide nucleophile attacks the epoxide ring directly. In this case, steric hindrance is the dominant factor, and the attack will occur almost exclusively at the less sterically hindered C1 carbon, yielding 2-ethoxybutan-1-ol as the major product. Therefore, to selectively synthesize this compound, control over the regioselectivity of the epoxide opening is paramount, with acidic or Lewis acidic catalysis providing a pathway to its formation. researchgate.net

Nucleophilic Substitution (SN1/SN2) Pathways and Stereochemical Outcomes

The formation of the ether linkage in this compound is primarily accomplished via nucleophilic substitution. The two principal pathways, SN1 and SN2, offer different approaches and stereochemical consequences.

One major route is the Williamson ether synthesis , a classic example of an SN2 reaction. libretexts.orgmasterorganicchemistry.com This method involves the reaction of an alkoxide ion with a primary alkyl halide or a sulfonate ester like a tosylate. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, two main disconnections are possible:

Route A: Reaction of sodium ethoxide (the nucleophile) with a 2-halobutane or butan-2-ol derivative (the electrophile).

Route B: Reaction of a butan-2-olate salt with an ethyl halide (e.g., ethyl iodide) or ethyl tosylate. pearson.comvaia.com

Route B is generally preferred because the SN2 mechanism functions most efficiently with less sterically hindered electrophiles, such as primary alkyl halides (ethyl iodide). vaia.comaskfilo.comvedantu.com Using a secondary halide (as in Route A) can lead to a competing elimination (E2) reaction, forming butene as a byproduct. masterorganicchemistry.comvedantu.com

The stereochemistry of the SN2 reaction is a critical consideration. The reaction proceeds with a backside attack by the nucleophile, resulting in a complete inversion of the stereocenter at the electrophilic carbon. pearson.comaskfilo.comfiveable.me Therefore, to synthesize a specific enantiomer of this compound, the stereochemistry of the starting chiral precursor must be carefully selected. For instance, if the target is (R)-1-ethoxybutan-2-ol via attack on an activated butan-2-ol, the starting material would need to be the corresponding (S)-enantiomer.

Another significant pathway is the acid-catalyzed ring-opening of an epoxide . The reaction of 1,2-epoxybutane with ethanol can yield this compound. researchgate.net The mechanism of this reaction can have both SN1 and SN2 characteristics, depending on the reaction conditions. researchgate.net

Under basic or neutral conditions (SN2-like): The ethoxide nucleophile will attack the less sterically hindered carbon of the epoxide ring (C1), leading to the formation of this compound.

Under acidic conditions (SN1-like): The epoxide oxygen is first protonated, making it a better leaving group. prutor.ai The nucleophile (ethanol) then attacks the more substituted carbon (C2), which can better stabilize the partial positive charge in the transition state. This would lead to the regioisomeric product, 2-ethoxybutan-1-ol. researchgate.net Thus, to selectively synthesize this compound, basic or neutral conditions are preferred.

The table below summarizes the key aspects of these SN2-dominant synthetic pathways.

| Synthetic Pathway | Reactants | Mechanism | Key Characteristics | Stereochemical Outcome |

| Williamson Ether Synthesis | Sodium butan-2-olate + Ethyl Tosylate/Iodide | SN2 | Favors primary electrophiles to minimize elimination. masterorganicchemistry.comvaia.com | Inversion of configuration if the chiral center is on the electrophile. Retention if on the nucleophile. |

| Epoxide Ring-Opening | 1,2-Epoxybutane + Sodium Ethoxide | SN2 | Nucleophilic attack occurs at the less substituted carbon of the epoxide. | Backside attack leads to a specific stereoisomer from a chiral epoxide. |

Protonation and Deprotonation Equilibria in Reaction Mechanisms

Protonation and deprotonation steps are fundamental to controlling the reactivity of the species involved in the synthesis of this compound. masterorganicchemistry.com

In the Williamson ether synthesis, the first step involves the deprotonation of the alcohol, butan-2-ol, to form its corresponding alkoxide, sodium butan-2-olate. libretexts.org This is typically achieved using a strong base such as sodium hydride (NaH). libretexts.org Alcohols are weak acids, and this deprotonation step is a crucial acid-base equilibrium. researchgate.net The resulting alkoxide is a significantly more powerful nucleophile than the neutral alcohol, which is essential for the subsequent SN2 reaction to proceed at a practical rate. masterorganicchemistry.commasterorganicchemistry.com The equilibrium lies far to the right, ensuring complete conversion to the reactive nucleophile.

Deprotonation Equilibrium: CH₃CH(OH)CH₂CH₃ + NaH ⇌ CH₃CH(O⁻Na⁺)CH₂CH₃ + H₂

In the case of the acid-catalyzed ring-opening of epoxides, protonation is the key initial step. prutor.aipw.live The oxygen atom of the epoxide ring is protonated by an acid catalyst, which transforms the poor leaving group (an alkoxide) into a good leaving group (a neutral alcohol). masterorganicchemistry.com This protonation activates the epoxide, making it much more susceptible to nucleophilic attack by a weak nucleophile like ethanol. prutor.ai The subsequent step is the nucleophilic attack, followed by a final deprotonation step to yield the neutral ether alcohol product and regenerate the acid catalyst. prutor.aipw.live

Protonation and Deprotonation in Epoxide Ring-Opening:

Protonation: 1,2-Epoxybutane + H⁺ ⇌ Protonated Epoxide

Nucleophilic Attack: Protonated Epoxide + CH₃CH₂OH → Protonated this compound

Deprotonation: Protonated this compound ⇌ this compound + H⁺

The following table outlines the role of these equilibria in the synthesis.

| Reaction | Equilibrium Step | Purpose | Effect on Reactivity |

| Williamson Ether Synthesis | Deprotonation of butan-2-ol | Generate a strong nucleophile (but-2-olate) | Increases electron density on oxygen, enhancing nucleophilicity. masterorganicchemistry.com |

| Acid-Catalyzed Epoxide Opening | Protonation of epoxide oxygen | Activate the electrophile | Makes the epoxide a better electrophile and creates a good leaving group. prutor.aimasterorganicchemistry.com |

| Acid-Catalyzed Epoxide Opening | Deprotonation of the intermediate | Form the final neutral product | Neutralizes the protonated ether to yield this compound. prutor.aipw.live |

Transition State Analysis and Reaction Kinetics

The kinetics and transition state structures of the synthetic routes to this compound are dictated by their underlying mechanisms.

For the Williamson ether synthesis , which proceeds via an SN2 mechanism, the reaction is bimolecular. The rate of the reaction depends on the concentration of both the nucleophile (butan-2-olate) and the electrophile (e.g., ethyl iodide). vedantu.com

Rate Law: Rate = k[CH₃CH(O⁻)CH₂CH₃][CH₃CH₂I]

The transition state of this SN2 reaction involves a pentacoordinate carbon atom where the nucleophile attacks from the backside relative to the leaving group. askfilo.com This geometry necessitates that the reacting carbon is not sterically hindered, explaining why primary halides are much better substrates than secondary or tertiary halides. masterorganicchemistry.comfiveable.me For the reaction between butan-2-olate and ethyl iodide, the transition state involves the partial formation of the C-O bond and partial cleavage of the C-I bond.

In the ring-opening of 1,2-epoxybutane under basic or neutral (SN2-like) conditions, the reaction is also bimolecular. The transition state involves the ethoxide attacking one of the epoxide carbons while the C-O bond of the epoxide ring begins to break. researchgate.net Due to inherent ring strain, the barrier to this reaction is relatively low. The attack occurs at the less substituted carbon (C1) primarily due to less steric hindrance.

Under acid-catalyzed conditions, the kinetics can be more complex. If the protonation step is fast and reversible, the rate-determining step is the nucleophilic attack on the protonated epoxide. The transition state in this case has more SN1 character, with significant bond-breaking between the oxygen and the more substituted carbon (C2) before the nucleophile fully attacks. researchgate.net This leads to a buildup of positive charge on the more substituted carbon, explaining the regioselectivity for 2-ethoxybutan-1-ol under these conditions.

| Parameter | Williamson Ether Synthesis (SN2) | Base-Catalyzed Epoxide Opening (SN2-like) |

| Reaction Order | Bimolecular | Bimolecular |

| Rate Determining Step | Concerted nucleophilic attack and leaving group departure | Nucleophilic attack on the epoxide carbon |

| Transition State | Pentacoordinate carbon, backside attack geometry askfilo.com | Partial C-O bond formation and breaking, relief of ring strain |

| Factors Affecting Rate | Steric hindrance at electrophile, nucleophile strength, leaving group ability masterorganicchemistry.comfiveable.me | Steric hindrance at epoxide carbons, nucleophile strength |

Reactions Involving the Ether Functional Group

The ether group in this compound consists of an ethoxy moiety attached to the butanol backbone. This part of the molecule is generally less reactive than the hydroxyl group but will undergo specific transformations under harsh conditions.

Ethers are characterized by their general lack of reactivity, which makes them useful as solvents. However, the carbon-oxygen bond of the ether can be broken under stringent conditions, typically by heating with strong mineral acids, particularly hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI). libretexts.org

The cleavage of an unsymmetrical ether like this compound proceeds via a nucleophilic substitution mechanism. The first step involves the protonation of the ether's oxygen atom by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). organicmystery.com Subsequently, the halide anion (I⁻ or Br⁻) acts as a nucleophile. In the case of this compound, the ether oxygen is bonded to a primary carbon (of the ethyl group) and a secondary carbon (of the butyl group). The nucleophilic attack will occur at the less sterically hindered carbon atom, which is the primary carbon of the ethyl group, via an Sₙ2 mechanism. libretexts.orgorganicmystery.com This results in the formation of an ethyl halide and 1,2-butanediol. If an excess of the hydrohalic acid is used, the newly formed hydroxyl groups on 1,2-butanediol can be further substituted to yield dihaloalkanes. libretexts.org

| Reactant | Conditions | Primary Products | Mechanism |

|---|---|---|---|

| This compound + HBr | High Temperature | Ethyl bromide and 1,2-Butanediol | Sₙ2 |

| This compound + HI | High Temperature | Ethyl iodide and 1,2-Butanediol | Sₙ2 |

| This compound + 2 HX (excess) | High Temperature | Ethyl halide and 1,2-Dihalobutane | Sₙ2 |

The participation of ether oxygen atoms in intramolecular cyclization reactions is a known phenomenon in organic synthesis, often facilitating the formation of cyclic ethers. For this compound, the ethoxy group could theoretically act as an internal nucleophile. This would require the introduction of a suitable electrophilic center, such as a leaving group, at a position on the butane (B89635) chain that is sterically favorable for ring formation (e.g., the C4 position). For instance, if 1-Ethoxy-4-halobutan-2-ol were synthesized, the ether oxygen could potentially displace the halide to form a substituted tetrahydrofuran (B95107) ring. While specific studies on such intramolecular cyclizations for this compound are not prominent, the principle is demonstrated in the cyclization of analogous substrates like azidoalkyl enol ethers, which form stable cyclic products. acs.org

Ether Cleavage and Hydrolysis Reactions.

Reactions Involving the Hydroxyl Functional Group

The secondary hydroxyl group is the most reactive site in the this compound molecule and undergoes a variety of common alcohol reactions.

Like other alcohols, this compound can react with carboxylic acids to form esters. This reaction, known as Fischer esterification, is typically catalyzed by a strong acid such as sulfuric acid and involves heating the alcohol with the carboxylic acid. chemguide.co.ukchemguide.co.uk The reaction is reversible, and to achieve high yields of the ester, water is often removed as it is formed. chemguide.co.uk The secondary alcohol group reacts to form an ester linkage, resulting in a molecule that contains both an ether and an ester functional group.

Transesterification is another pathway to esters, where an existing ester reacts with an alcohol in the presence of an acid or base catalyst to exchange the alcohol component. uou.ac.in this compound can serve as the alcohol in such reactions, displacing a different alcohol from an ester.

| Carboxylic Acid | Catalyst | Resulting Ester Product |

|---|---|---|

| Acetic Acid | H₂SO₄ | 1-Ethoxybutan-2-yl acetate |

| Propanoic Acid | H₂SO₄ | 1-Ethoxybutan-2-yl propanoate |

| Benzoic Acid | H₂SO₄ | 1-Ethoxybutan-2-yl benzoate |

The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. libretexts.org When heated with a strong acid catalyst like concentrated sulfuric or phosphoric acid, this compound can eliminate a molecule of water. science-revision.co.uk The mechanism for this secondary alcohol proceeds through an E1 pathway. libretexts.org

The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).

The water molecule departs, generating a secondary carbocation at the C2 position of the butane chain. libretexts.org

A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond.

The carbocation at C2 has two adjacent carbons with protons that can be eliminated: C1 and C3.

Path A (Major Product): Removal of a proton from C3 results in the formation of 1-ethoxybut-2-ene . This is the more substituted alkene (disubstituted), and according to Zaitsev's rule, it is the thermodynamically more stable and therefore major product. weebly.com This product can also exist as a mixture of (E) and (Z) geometric isomers. libretexts.org

Path B (Minor Product): Removal of a proton from C1 results in the formation of 1-ethoxybut-1-ene . This is the less substituted alkene (monosubstituted) and is formed in smaller amounts.

| Alkene Product | Substitution Pattern | Predicted Yield | Notes |

|---|---|---|---|

| 1-Ethoxybut-2-ene | Disubstituted | Major | Forms as a mixture of E/Z isomers. Favored by Zaitsev's rule. |

| 1-Ethoxybut-1-ene | Monosubstituted | Minor | Less thermodynamically stable product. |

The oxygen atoms in both the ether and hydroxyl groups of this compound possess lone pairs of electrons, allowing them to act as Lewis bases. Ethers are known to form stable complexes, known as etherates, with Lewis acids such as boron trifluoride (BF₃) and aluminum chloride (AlCl₃). scribd.com The ether oxygen of this compound can similarly coordinate to a Lewis acid.

The hydroxyl group is also nucleophilic and will react with a wide range of electrophiles. Its reaction with the electrophilic carbon of a protonated carboxylic acid during esterification is one such example. chemguide.co.uk Furthermore, the alcohol can be deprotonated by a strong base to form an alkoxide. This resulting alkoxide is a potent nucleophile that can react with electrophiles like alkyl halides in Sₙ2 reactions, a key step in the Williamson ether synthesis. prutor.ai

| Functional Group | Reagent Type | Example Reagent | Product Type |

|---|---|---|---|

| Ether (-O-) | Lewis Acid | Boron Trifluoride (BF₃) | Etherate Complex |

| Hydroxyl (-OH) | Electrophile | Protonated Acetic Acid | Ester |

| Alkoxide (-O⁻) | Electrophile | Ethyl Iodide | Ether (via Williamson Synthesis) |

Dehydration Pathways and Alkene Formation.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound centers on the reactivity of the secondary alcohol functionality. The ether group is generally stable under these conditions.

The secondary alcohol group in this compound can be selectively oxidized to the corresponding ketone, 1-ethoxybutan-2-one. This transformation is a common and predictable reaction in organic synthesis. libretexts.org A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions, such as scale, selectivity, and tolerance of other functional groups. organic-chemistry.org

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid. libretexts.org Milder and more selective oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are also effective and are particularly useful for preventing over-oxidation in sensitive substrates. libretexts.org

A study on the oxidation of secondary methyl ethers to ketones using calcium hypochlorite (B82951) in aqueous acetonitrile (B52724) with acetic acid as an activator provides a relevant analogy. This method has been shown to be effective for a range of substrates, affording the corresponding ketones in high yields. acs.org Given the structural similarity, it is expected that this compound would react similarly under these conditions.

The general reaction for the oxidation of this compound is as follows:

CH₃CH₂OCH₂CH(OH)CH₂CH₃ + [O] → CH₃CH₂OCH₂C(=O)CH₂CH₃ + H₂O

Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

| Oxidizing Agent | Typical Reaction Conditions | Product from this compound |

| Chromic Acid (H₂CrO₄) | Aqueous sulfuric acid | 1-Ethoxybutan-2-one |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 1-Ethoxybutan-2-one |

| Calcium Hypochlorite (Ca(OCl)₂) | Acetonitrile/Acetic Acid | 1-Ethoxybutan-2-one |

The secondary alcohol in this compound is already in a reduced state, and therefore, further reduction of this functional group is not a typical transformation. The ether linkage is also generally resistant to reduction under standard catalytic hydrogenation conditions. organic-chemistry.org

However, under more forcing conditions, such as with strong acids and reducing agents, cleavage of the ether bond can occur. masterorganicchemistry.com This process, known as hydrogenolysis, would lead to the formation of ethanol and butan-2-ol. Catalytic systems, for instance using a zirconium catalyst, have been developed for the reductive cleavage of C-O bonds in ethers. organic-chemistry.org

A study on the hydrogenolysis of 2-alkoxy- and 2-aryloxy-tetrahydropyrans using LiAlH₄/AlCl₃ showed that the pathway of cleavage (ring vs. side-chain) is influenced by the nature of the alkoxy group. cdnsciencepub.com While direct studies on this compound are not prevalent, it is plausible that similar methodologies could induce its cleavage.

Selective Oxidation of the Alcohol Moiety.

Role as a Nucleophile or Electrophile in Advanced Organic Reactions

The presence of the hydroxyl group allows this compound to act as a nucleophile, while the ether oxygen can also exhibit nucleophilic character under certain conditions.

This compound can be synthesized through the ring-opening of 1,2-epoxybutane with ethanol. In this reaction, the ethanol molecule acts as the nucleophile. Conversely, the hydroxyl group of this compound can itself act as a nucleophile to open the ring of other epoxides. This reaction typically occurs under acidic or basic catalysis. libretexts.orglibretexts.org

Under basic conditions, the alcohol is deprotonated to form a more potent alkoxide nucleophile, which then attacks the less sterically hindered carbon of the epoxide in an Sₙ2-type mechanism. libretexts.orglibretexts.org In an acid-catalyzed ring-opening, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The alcohol then attacks one of the epoxide carbons. For asymmetric epoxides, the site of attack (more or less substituted carbon) depends on the specific reaction conditions and the structure of the epoxide. libretexts.org

Table 2: Regioselectivity of Epoxide Ring-Opening with an Alcohol Nucleophile

| Catalyst | Site of Nucleophilic Attack on Asymmetric Epoxide | Mechanism |

| Base | Less substituted carbon | Sₙ2 |

| Acid | Can be the more substituted carbon (Sₙ1-like) or less substituted (Sₙ2-like) | Sₙ1/Sₙ2-like |

While specific studies on the condensation and polymerization of this compound are not widely reported, its bifunctional nature suggests potential for such reactions. Under acid catalysis, alcohols can undergo dehydration to form ethers. masterorganicchemistry.com For this compound, this could theoretically lead to self-condensation, forming a polyether, although this is likely to be a complex mixture of products.

The polymerization of similar functionalized alcohols, such as allyl alcohol and allyl alkoxylates, has been studied. These monomers can be incorporated into polymers to provide pendant hydroxyl groups for further crosslinking reactions. researchgate.net It is conceivable that this compound could participate in similar polymerization schemes, for example, by first converting the hydroxyl group to a more reactive species.

Involvement in Ring-Opening Reactions.

Thermal and Chemical Decomposition Pathways of this compound

The thermal and chemical stability of this compound is an important consideration in its application. At elevated temperatures, ethers and alcohols can undergo decomposition. cabidigitallibrary.org

Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a common technique to study the thermal decomposition of organic compounds. mdpi.comunam.mx For this compound, thermal decomposition would likely involve cleavage of the C-O and C-C bonds. The fragmentation patterns observed in the mass spectrum of a molecule can provide insights into its likely decomposition pathways. chemguide.co.uk

For a related compound, 2-butanol (B46777), major fragmentation pathways include the loss of a methyl radical (CH₃•) and an ethyl radical (C₂H₅•), as well as the dehydration to form butene. libretexts.org For ethers, a common fragmentation is the cleavage of the C-O bond. In the case of this compound, this could lead to the formation of an ethoxy radical and a butan-2-ol-derived cation, or vice-versa.

Under mass spectrometry conditions, the fragmentation of this compound can be predicted to show characteristic peaks corresponding to the loss of small neutral molecules or radicals.

Table 3: Predicted Mass Spectrometry Fragmentation of this compound (Molecular Weight: 118.17 g/mol )

| Fragment Lost | m/z of Resulting Ion | Plausible Structure of Ion |

| H₂O (18) | 100 | [C₆H₁₂O]⁺ |

| CH₃• (15) | 103 | [C₅H₁₁O₂]⁺ |

| C₂H₅• (29) | 89 | [C₄H₉O₂]⁺ |

| C₂H₅O• (45) | 73 | [C₄H₉O]⁺ |

| C₄H₉O• (73) | 45 | [C₂H₅O]⁺ |

Applications of 1 Ethoxybutan 2 Ol in Chemical Synthesis and Technology

Utilization as a Chemical Intermediate in Complex Molecule Synthesis

While not as commonly utilized as some other glycol ethers, 1-Ethoxybutan-2-ol serves as a functional building block in organic synthesis. Its bifunctional nature—containing both a hydroxyl and an ether group—allows it to be a versatile precursor for more complex molecules. organicchemistrydata.org The secondary alcohol group can undergo a variety of transformations, such as oxidation to a ketone, esterification to form esters, or conversion to an alkyl halide.

The synthesis of related chiral ethers, such as 2-ethoxybutane, often starts from butan-2-ol through methods like the Williamson ether synthesis. pearson.compearson.com This highlights the importance of the butanol backbone in creating chiral ethers. Similarly, this compound can be envisioned as a starting point for introducing the 1-ethoxy-2-hydroxybutyl moiety into a larger molecular framework. The presence of both an ether and an alcohol group on adjacent carbons allows for the potential synthesis of derivatives with specific stereochemistry, which is crucial in the development of pharmacologically active compounds and other specialty chemicals. nih.gov

Role in Fine Chemical Synthesis and Specialty Chemical Production

In the realm of fine chemicals, where high purity and specific molecular architecture are paramount, this compound and its isomers are valuable intermediates. lookchem.com The production of specialty chemicals often requires solvents and reactants that offer a balance of reactivity and control. Glycol ethers, as a class, are integral to the synthesis of plasticizers, herbicides, and esters. iarc.fr For instance, the related compound 4-Amino-1-ethoxybutan-2-ol is available as a specialty chemical, suggesting a synthetic pathway that could involve the modification of a this compound precursor. shachemlin.comchemscene.com The unique solubility characteristics of these compounds also make them suitable for creating specific formulations in niche applications. solubilityofthings.com

Application as a Specialized Solvent in Organic Reactions and Processes

Glycol ethers are recognized for their versatile solvent properties, capable of dissolving a wide range of substances due to the presence of both polar (hydroxyl) and non-polar (alkyl and ether) components. nih.gov This amphiphilic nature makes them effective solvents for resins, lacquers, dyes, and inks. nih.gov While specific data for this compound is limited, its structural isomer, 4-ethoxybutan-1-ol (B92612), is used as a solvent in paint thinners, coatings, and cleaning agents, indicating the utility of this chemical class. smolecule.com The general family of glycol ethers is produced in large volumes for use as industrial solvents. sigmaaldrich.com

The effectiveness of a solvent in optimizing a chemical reaction depends on its physical properties, such as boiling point, polarity (dielectric constant), and miscibility with reactants. The properties of this compound, including its ability to act as a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the ether and hydroxyl oxygens), allow it to solvate a variety of species, including both polar and non-polar reactants. nih.gov This can lead to enhanced reaction rates and better control over reaction pathways. A high boiling point makes a solvent suitable for reactions requiring elevated temperatures.

Below is a table of computed and experimentally determined physical properties for this compound and related solvents, which are critical for reaction optimization.

| Property | This compound (Computed) | 1-Butanol | 2-Butanol (B46777) | Diethyl Ether |

| Molecular Weight ( g/mol ) | 118.17 | 74.12 | 74.12 | 74.12 |

| Boiling Point (°C) | N/A | 117.6 | 98 | 34.6 |

| Density (g/mL) | N/A | 0.810 | 0.808 | 0.713 |

| XLogP3-AA | 1.2 | 0.88 | 0.61 | 0.89 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 | 0 |

| Hydrogen Bond Acceptor Count | 2 | 1 | 1 | 1 |

| Topological Polar Surface Area (Ų) | 29.5 | 20.2 | 20.2 | 9.2 |

| Data sourced from PubChem and other solvent property tables. nih.govsysu.edu.cnorganicchemistrydata.org |

In the coatings industry, solvents play a crucial role as carriers for pigments and resins, and their evaporation rate is critical for film formation. Glycol ethers are widely used as coalescing agents in latex paints, helping the polymer particles to fuse into a continuous film as the paint dries. iarc.frspecialchem.com The isomer 2-ethoxybutane is specifically noted for its use as a solvent in paints and coatings. ontosight.ai The balance of hydrophilic and hydrophobic character in this compound makes it a candidate for use in surface coatings, where it can improve properties like flow, leveling, and gloss. Its slow evaporation rate, a characteristic of many higher glycol ethers, would be advantageous for preventing defects in the coating surface during the drying process. These solvents are essential components in formulations for the automotive and construction industries. hugohaeffner.com

Solvent Properties for Reaction Optimization.

Development of Derivatives for Specific Chemical Applications

The functional groups of this compound are amenable to a variety of chemical transformations, allowing for the development of derivatives with tailored properties. The secondary hydroxyl group is a key site for derivatization.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) produces esters. These esters can be used as plasticizers, fragrance components, or specialty solvents. smolecule.com

Oxidation: Oxidation of the secondary alcohol yields the corresponding ketone, 1-ethoxybutan-2-one. This ketone can then serve as an intermediate for further reactions, such as the synthesis of various heterocyclic compounds.

Etherification: The hydroxyl group can be further etherified to create diether compounds, which may have applications as specialized solvents or hydraulic fluids.

The Williamson ether synthesis, a fundamental method for preparing ethers, demonstrates the reactivity of alkoxides with alkyl halides. scribd.com A reverse approach could involve converting the hydroxyl group of this compound into a better leaving group (like a tosylate) and then reacting it with a nucleophile to generate a wide range of substituted derivatives. pearson.com The synthesis of complex heterocyclic structures often relies on building blocks with specific functional groups, and derivatives of this compound can serve this purpose. nih.govresearchgate.net

Industrial Relevance and Process Chemistry of this compound

The industrial production of glycol ethers is a well-established process. Typically, it involves the reaction of an alcohol with an epoxide, often under catalytic conditions. iarc.frgoogle.com For the synthesis of E-series glycol ethers, an alcohol is reacted with ethylene (B1197577) oxide. A plausible industrial route to a compound structurally similar to this compound, such as 2-ethoxybutanol, involves the continuous reaction of ethanol (B145695) with ethylene oxide in a closed system. iarc.frsigmaaldrich.com

The general process described in the patent literature involves several key stages:

Reaction: A monofunctional alcohol and an epoxide are reacted in the liquid phase, often with an excess of the alcohol, at high temperatures and pressures. Catalysts like alkali metal alkoxides may be used. google.com

Separation: The excess alcohol is separated from the mixture of glycol ether products, typically through a multi-stage evaporation and rectification process. google.com

Purification: The desired glycol ether is purified from byproducts (such as di- and tri-ethylene glycol ethers) by fractional distillation. iarc.fr

The industrial importance of glycol ethers is tied to their widespread use as solvents in surface coatings, cleaning products, and as chemical intermediates. iarc.fr While this compound itself is not a high-volume commodity chemical, it belongs to a class of compounds with significant industrial relevance. Its synthesis and use would be situated within the broader fine and specialty chemicals sector.

Manufacturing Processes and Optimization

The synthesis of this compound, a secondary alcohol and an ether, can be achieved through several established chemical routes. The selection of a specific manufacturing process often depends on factors such as precursor availability, desired yield, purity requirements, and economic scalability. The most prominent methods are based on the Williamson ether synthesis and the ring-opening of epoxides.

Williamson Ether Synthesis

A primary and versatile method for preparing ethers is the Williamson ether synthesis. masterorganicchemistry.com This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com For the synthesis of this compound, two main variations of this method are feasible:

Reaction of an Alkoxide with an Alkyl Halide: This pathway involves the reaction of a butan-2-oxide salt with an ethyl halide. Specifically, butan-2-ol is first deprotonated by a strong base, such as sodium hydride or sodium metal, to form the corresponding sodium butan-2-oxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide) to displace the halide ion and form the ether linkage. pearson.compearson.com Since the nucleophile is a secondary alkoxide, there is a potential for a competing E2 elimination reaction, which can be minimized by controlling reaction temperature and choosing a suitable solvent.

Reaction of Sodium Ethoxide with a Halohydrin: An alternative Williamson approach involves reacting sodium ethoxide (the conjugate base of ethanol) with a halogenated derivative of butan-2-ol, such as 1-chloro-butan-2-ol. In this SN2 reaction, the ethoxide ion attacks the primary carbon bearing the halogen, which is generally preferred as it leads to higher substitution yields compared to reactions at a secondary carbon. masterorganicchemistry.com

Ring-Opening of Epoxides

Another significant industrial method for producing glycol ethers is the base-catalyzed ring-opening of an epoxide with an alcohol. For this compound, this would involve the reaction of 1,2-butylene oxide (1,2-epoxybutane) with ethanol. The reaction is typically catalyzed by a base, such as sodium ethoxide. The ethoxide nucleophile attacks one of the electrophilic carbons of the epoxide ring. In basic conditions, the attack preferentially occurs at the less sterically hindered carbon atom (the terminal carbon), leading to the formation of this compound as the major product. This method is analogous to the industrial production of other glycol ethers, such as 2-butoxyethanol (B58217), from ethylene oxide and the corresponding alcohol. wikipedia.org

Optimization Strategies

Optimizing the synthesis of this compound focuses on maximizing the yield of the desired product while minimizing byproducts.

For Williamson Synthesis: Optimization involves the careful selection of reactants and conditions. Using a primary alkyl halide (ethyl halide) with a secondary alkoxide is generally more efficient than the reverse, as it reduces the likelihood of the competing elimination reaction. masterorganicchemistry.com The choice of a polar aprotic solvent can accelerate the rate of the SN2 reaction. Temperature control is crucial to favor substitution over elimination.

For Epoxide Ring-Opening: The key to optimization is the catalyst choice and control of reaction stoichiometry. Using a catalytic amount of a strong base ensures the reaction proceeds efficiently. An excess of ethanol can be used to drive the reaction to completion and can also serve as the reaction solvent. Temperature and pressure are controlled to maintain the reactants in the liquid phase and achieve a desirable reaction rate.

The following table summarizes the key aspects of these manufacturing processes.

| Synthesis Method | Reactant 1 | Reactant 2 | Catalyst/Base | Primary Mechanism | Key Optimization Factors |

| Williamson Ether Synthesis (Path 1) | Butan-2-ol | Ethyl Halide | Sodium Hydride (NaH) or Sodium (Na) | SN2 | Low temperature, primary halide, polar aprotic solvent |

| Williamson Ether Synthesis (Path 2) | Ethanol | 1-Chloro-butan-2-ol | Sodium Ethoxide (NaOEt) | SN2 | Temperature control, choice of solvent |

| Epoxide Ring-Opening | 1,2-Butylene Oxide | Ethanol | Sodium Ethoxide (NaOEt) or other strong base | Nucleophilic Ring-Opening | Catalyst concentration, reactant stoichiometry, temperature control |

Role in Chemical Product Formulations

The unique molecular structure of this compound, which contains both a polar hydroxyl (-OH) group and a semi-nonpolar ether linkage (-O-), imparts valuable properties that make it suitable for a variety of chemical product formulations. It functions primarily as a solvent, coupling agent, and chemical intermediate.

Solvent and Coalescing Agent in Coatings

Like other glycol ethers such as 2-butoxyethanol, this compound is expected to be an effective solvent for paints, lacquers, and varnishes. wikipedia.org Its amphiphilic nature allows it to dissolve a wide range of resins and other components used in coating formulations.

Active Solvent: It can act as an active solvent for resins like acrylics, epoxies, and alkyds, reducing the viscosity of the formulation for easier application.

Coalescing Agent: In latex paints, it can serve as a coalescing agent. During the drying process, it softens the latex polymer particles, allowing them to fuse together to form a continuous, durable film. Its moderate evaporation rate ensures it remains in the film long enough to facilitate coalescence before evaporating.

Component in Cleaning Formulations

The surfactant-like properties of this compound make it a valuable component in both industrial and household cleaning products. It can act as a coupling agent, improving the stability of formulations containing both water-soluble and oil-soluble ingredients. Its ability to dissolve greases, oils, and other soils makes it an effective cleaning solvent in degreasers and heavy-duty cleaners. wikipedia.org

Chemical Intermediate

The presence of a reactive secondary hydroxyl group allows this compound to be used as a chemical intermediate in the synthesis of other valuable compounds. smolecule.com It can undergo reactions typical of alcohols, such as:

Esterification: Reaction with carboxylic acids or their derivatives to produce esters, which may be used as plasticizers, fragrances, or specialty solvents.

Further Etherification: Reaction to form more complex polyether alcohols.

Other Potential Applications

Based on the applications of related compounds, this compound may also find use in:

Printing Inks: To control viscosity and drying time. wikipedia.org

Hydraulic Fluids: As a component to stabilize the fluid and improve performance.

Epoxy Resin Formulations: As a reactive diluent to reduce viscosity and participate in the curing process. google.comgoogle.com

The table below outlines the functional roles of this compound in various product formulations.

| Application Area | Function of this compound | Relevant Properties |

| Paints and Coatings | Active Solvent, Coalescing Agent, Flow Promoter | Good solvency for resins, moderate evaporation rate |

| Industrial & Household Cleaners | Solvent, Coupling Agent, Degreaser | Amphiphilic nature, ability to dissolve oils and grease |

| Chemical Synthesis | Intermediate | Presence of a reactive hydroxyl group |

| Printing Inks | Viscosity Modifier, Solvent | Solvency for dyes and binders, controlled evaporation |

Theoretical and Computational Studies of 1 Ethoxybutan 2 Ol

Molecular Structure and Conformation Analysis of 1-Ethoxybutan-2-ol

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds in this compound are key determinants of its physical and chemical characteristics. Computational chemistry offers powerful tools to explore these structural features.

Conformational Equilibria and Energy Landscapes

The presence of an ether and a hydroxyl group in this compound allows for a variety of conformations due to rotation around the C-C and C-O single bonds. These different spatial arrangements, or conformers, exist in a dynamic equilibrium, with their relative populations determined by their respective energies.

Computational studies, often using methods like the MM4 force field, can predict the structures and relative energies of these conformers. nih.gov For molecules containing ether and alcohol functionalities, the interplay of intramolecular hydrogen bonding and steric hindrance dictates the most stable conformations. nih.govdntb.gov.ua For instance, in related ether-alcohol systems, the gauche conformation can become more stable upon complexation, highlighting the significant influence of non-covalent interactions on conformational preferences. nih.gov The energy landscape of this compound would map these different conformers and the energy barriers for their interconversion.

Density functional theory (DFT) calculations are also employed to investigate all possible conformers and establish rules for predicting their occurrence in molecules containing oxygen. acs.org These studies reveal that the influence of the ether oxygen extends to several internal rotations, although certain conformations, like double gauche sequences, may be disfavored. acs.org

| Property | Value | Method | Reference |

| RMS % Error in Moments of Inertia (Ethers) | 0.28% | MM4 | nih.gov |

| RMS % Error in Moments of Inertia (Alcohols) | 0.22% | MM4 | nih.gov |

| RMS Error in Vibrational Spectra (Alcohols and Ethers) | 27 cm⁻¹ | MM4 | nih.gov |

Stereochemical Analysis and Chiral Recognition

This compound possesses a chiral center at the second carbon atom (C2), meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-ethoxybutan-2-ol and (S)-1-ethoxybutan-2-ol.

The stereochemistry of this compound is crucial in various chemical processes, including its synthesis and interactions with other chiral molecules. For example, the Williamson ether synthesis, a common method for preparing ethers, proceeds via an SN2 mechanism, which involves an inversion of configuration at the chiral center. pearson.compearson.com Therefore, the synthesis of a specific enantiomer of this compound would require a starting material with the opposite stereoconfiguration. pearson.com

Chiral recognition, the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound, is a key concept. While specific studies on the chiral recognition of this compound were not found, the principles of stereochemistry dictate that its enantiomers will exhibit different interactions with other chiral molecules, a phenomenon critical in areas like asymmetric catalysis and pharmacology. researchgate.net

Quantum Chemical Calculations of this compound Reactivity

Quantum chemical calculations are instrumental in predicting the reactivity of molecules by examining their electronic structure and the energetic pathways of potential reactions. scienceopen.com

Reaction Mechanism Simulations and Transition State Identification

Computational methods, particularly density functional theory (DFT), can be used to model the mechanisms of reactions involving this compound. scienceopen.com For instance, the ring-opening of epoxides with alcohols to form β-alkoxy alcohols, a reaction type that can produce this compound, can be studied computationally to determine whether the reaction proceeds through an SN1 or SN2 mechanism. researchgate.net

These simulations involve locating the transition state, which is the highest energy point along the reaction coordinate. Identifying the structure and energy of the transition state is crucial for understanding the reaction's kinetics and predicting its rate. For example, in the acid-catalyzed dehydration of alcohols to form ethers, the mechanism involves protonation of the alcohol, followed by a nucleophilic attack by another alcohol molecule. pw.liveprutor.ai Computational modeling can elucidate the energetics of each step in this process.

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of this compound, specifically the distribution of its electrons in molecular orbitals, governs its reactivity. Frontier molecular orbital (FMO) theory is a powerful tool for predicting how a molecule will react. wpmucdn.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. wpmucdn.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy and shape of the HOMO and LUMO of this compound would determine its reactivity towards various reagents. For example, the oxygen atoms of the ether and hydroxyl groups are expected to have high electron density, making them potential sites for electrophilic attack.

| Property | Value | Reference |

| Molecular Weight | 118.17 g/mol | nih.gov |

| Exact Mass | 118.099379685 Da | nih.gov |

| Topological Polar Surface Area | 29.5 Ų | nih.gov |

| Heavy Atom Count | 8 | nih.gov |

Spectroscopic Property Predictions and Interpretations for this compound

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm its structure and understand its electronic properties.

Theoretical calculations can predict the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound. researchgate.net For instance, the vibrational frequencies in the IR spectrum corresponding to the O-H and C-O stretching modes can be calculated. researchgate.net Similarly, the chemical shifts in the ¹H and ¹³C NMR spectra can be predicted, providing valuable information about the chemical environment of each atom in the molecule. researchgate.net These predictions aid in the interpretation of experimental spectra. iitianacademy.com

The prediction of spectroscopic properties is also tied to the conformational analysis, as different conformers will exhibit distinct spectra. By comparing calculated spectra for various low-energy conformers with the experimental spectrum, it is possible to determine the predominant conformation of the molecule in a given state. researchgate.net

Table 3: Experimentally Observed Spectroscopic Data for a Mixture Containing this compound

| Spectroscopy | Peak Information | Reference |

| IR (CHCl₃) | νmax 3583, 3009, 2976, 2880, 1107 cm⁻¹ | researchgate.net |

Vibrational Spectroscopy (IR, Raman) Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. up.ac.za These techniques are complementary; IR spectroscopy measures changes in the dipole moment during a vibration, while Raman spectroscopy detects changes in the molecule's polarizability. up.ac.zanih.govedinst.com

For a molecule to be IR active, there must be a change in its dipole moment during the vibration. edinst.com Conversely, a change in polarizability, which is the ease with which the electron cloud of a molecule can be distorted, is required for a vibration to be Raman active. edinst.com The number of vibrational modes for a non-linear molecule is determined by the formula 3n-6, where 'n' is the number of atoms. uc.edu

In the context of this compound, specific functional groups will exhibit characteristic vibrational frequencies. For instance, the O-H bond in the hydroxyl group is expected to show a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. The C-O stretching vibrations from both the ether and alcohol functionalities will also be present, typically in the 1000-1300 cm⁻¹ region. The various C-H bonds will have stretching and bending vibrations that are also identifiable.

Computational models can predict these vibrational frequencies. By calculating the forces between atoms, it's possible to determine the energies of the normal modes of vibration. These predicted spectra can then be compared with experimental data to confirm the structure of the molecule and to understand the effects of its environment on its bonds. up.ac.za The position, intensity, and shape of these vibrational bands provide a molecular fingerprint, offering insights into the molecule's structure and bonding. up.ac.za

Table 1: Predicted Major Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H | Stretching | 3200-3600 | Strong, Broad | Weak |

| C-H (alkane) | Stretching | 2850-3000 | Medium to Strong | Strong |

| C-O (ether) | Stretching | 1050-1150 | Strong | Medium |

| C-O (alcohol) | Stretching | 1000-1260 | Strong | Medium |

| O-H | Bending | 1330-1440 | Medium | Weak |

| C-H (alkane) | Bending | 1350-1480 | Medium | Medium |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. arxiv.org The chemical shift (δ) in NMR is the resonant frequency of a nucleus relative to a standard, and it is highly sensitive to the local electronic environment. arxiv.orglibretexts.org

Computational methods, particularly those employing machine learning and quantum chemistry, have become increasingly accurate in predicting NMR chemical shifts. arxiv.orgresearchgate.net For this compound, predicting the ¹H and ¹³C NMR spectra involves calculating the magnetic shielding of each nucleus. The chemical shift is influenced by factors such as electron density, the electronegativity of nearby atoms, and the presence of unsaturated groups. libretexts.org

In this compound, the protons on the carbon bearing the hydroxyl group (CH-OH) would be expected to have a chemical shift in the range of 3.5-4.5 ppm in the ¹H NMR spectrum. The protons of the ethoxy group (-OCH₂CH₃) would show distinct signals, with the CH₂ group being more deshielded (around 3.4-4.0 ppm) than the CH₃ group (around 1.1-1.3 ppm). The other aliphatic protons would appear at lower chemical shifts.

Similarly, in the ¹³C NMR spectrum, the carbon attached to the hydroxyl group would be significantly deshielded (typically 60-70 ppm), as would the carbon of the ether linkage. Machine learning models trained on large datasets of experimental NMR data can achieve high accuracy, with mean absolute errors (MAEs) for ¹H shifts as low as 0.16 ppm and for ¹³C shifts around 2.05 ppm. arxiv.org These predictive tools can account for solvent effects, which can influence chemical shifts. arxiv.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (Structure: CH₃CH₂OCH(CH₃)CH₂OH) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C H₃-CH₂-O- | 1.1 - 1.3 | 15 - 20 |

| CH₃-C H₂-O- | 3.4 - 4.0 | 65 - 70 |

| -O-C H(CH₃)- | 3.5 - 4.5 | 70 - 80 |

| -CH(C H₃)- | 1.1 - 1.3 | 15 - 20 |

| -CH₂OH | 3.3 - 3.8 | 60 - 65 |

| -OH | Variable (depends on solvent and concentration) | - |

Solvation Models and Intermolecular Interactions of this compound

The behavior of this compound in a solution is governed by its interactions with the surrounding solvent molecules. Solvation models and the study of intermolecular forces are crucial for understanding and predicting its properties in different environments.

Solvation Free Energy Predictions

Solvation free energy (ΔGsolv) is the change in Gibbs free energy when a solute is transferred from a vacuum (or gas phase) to a solvent. It is a critical parameter for predicting solubility and reaction kinetics. mit.edu Computational models, including both continuum models and explicit solvent simulations, are used to predict ΔGsolv. mit.eduacs.org

Machine learning approaches, such as those using graph neural networks, have shown significant promise in accurately predicting solvation free energies. acs.org These models can learn the complex relationships between a molecule's structure and its interactions with a solvent, achieving accuracies comparable to more computationally expensive methods. acs.org For instance, some models predict ΔGsolv with a mean absolute error of around 0.2-0.4 kcal/mol. acs.org

The solvation free energy of this compound will depend on the polarity of the solvent. In polar solvents like water, the hydrophilic hydroxyl group will contribute favorably to solvation, while the more nonpolar ethoxy and butyl parts will have a less favorable interaction. In nonpolar solvents, the opposite will be true. Linear Solvation-Energy Relationships (LSER) can also be used to estimate solvation free energies based on solute and solvent parameters. mdpi.com

Table 3: Factors Influencing Solvation Free Energy of this compound

| Factor | Contribution to Solvation Free Energy |

| Cavity Formation | Energy required to create a space in the solvent for the solute molecule. |

| Van der Waals Interactions | Dispersion and repulsion forces between the solute and solvent. |

| Electrostatic Interactions | Interactions between the permanent dipoles and charges of the solute and solvent. |

| Hydrogen Bonding | Specific interactions between the hydroxyl group of this compound and hydrogen bond donor/acceptor sites on the solvent. |

Hydrogen Bonding and Dipole-Dipole Interactions

The primary intermolecular forces at play for this compound are hydrogen bonding and dipole-dipole interactions. libretexts.orgsparkl.me The hydroxyl group (-OH) makes the molecule a hydrogen bond donor, and the oxygen atoms in both the hydroxyl and ether groups act as hydrogen bond acceptors. libretexts.org This allows this compound to form hydrogen bonds with itself and with other protic or polar solvents. chemrevise.org

Hydrogen bonds are particularly strong dipole-dipole interactions that significantly influence the physical properties of a substance, such as its boiling point and solubility. libretexts.orgchemrevise.org The presence of both a hydrogen bond donor and acceptor site within the same molecule also opens the possibility of intramolecular hydrogen bonding, where the hydroxyl hydrogen interacts with the ether oxygen.

Advanced Analytical Methodologies for 1 Ethoxybutan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.libretexts.orgamazonaws.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of 1-Ethoxybutan-2-OL. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular picture can be constructed.